
O-Desmethyl Carvedilol β-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Desmethyl Carvedilol β-D-Glucuronide is a metabolite of Carvedilol, a non-selective beta-blocker used in the treatment of heart failure and hypertension . This compound is identified in humans, rats, dogs, and mice . It is known for its role in the metabolic pathway of Carvedilol, contributing to its pharmacological effects.
准备方法
The preparation of O-Desmethyl Carvedilol β-D-Glucuronide involves the metabolic conversion of Carvedilol. This process is typically carried out in vivo, where enzymes such as cytochrome P450 (CYP2C9 and CYP2D6) play a crucial role in the O-desmethylation of Carvedilol . The glucuronidation process, which attaches a glucuronic acid moiety to the O-desmethylated Carvedilol, is facilitated by UDP-glucuronosyltransferase enzymes
化学反应分析
O-Desmethyl Carvedilol β-D-Glucuronide undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids or ketones .
科学研究应用
O-Desmethyl Carvedilol β-D-Glucuronide has several scientific research applications:
作用机制
The mechanism of action of O-Desmethyl Carvedilol β-D-Glucuronide involves its interaction with beta-adrenergic receptors. As a metabolite of Carvedilol, it retains some of the parent compound’s pharmacological properties, including beta-blockade and vasodilation . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling, leading to decreased heart rate and blood pressure .
相似化合物的比较
O-Desmethyl Carvedilol β-D-Glucuronide can be compared with other similar compounds, such as:
Carvedilol: The parent compound, which is a non-selective beta-blocker with additional alpha-1 blocking activity.
O-Desmethyl Carvedilol: Another metabolite of Carvedilol, which lacks the glucuronic acid moiety.
Carvedilol Glucuronide: A different glucuronidated metabolite of Carvedilol.
The uniqueness of this compound lies in its specific metabolic pathway and its role in the pharmacokinetics of Carvedilol .
生物活性
O-Desmethyl Carvedilol β-D-Glucuronide (ODCG) is a significant metabolite of Carvedilol, a non-selective beta-blocker widely used in the management of hypertension and heart failure. This compound is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, which facilitate the O-desmethylation and subsequent glucuronidation of Carvedilol. Understanding the biological activity of ODCG is essential for elucidating its pharmacokinetic properties and potential therapeutic implications.
ODCG retains some pharmacological properties similar to its parent compound, Carvedilol, including:
- Beta-Adrenergic Receptor Antagonism : ODCG interacts with beta-adrenergic receptors, contributing to its antihypertensive effects.
- Vasodilation : The glucuronide metabolite may also play a role in vasodilation, although its potency compared to Carvedilol remains to be fully characterized.
Pharmacokinetics
The pharmacokinetic profile of ODCG is influenced by genetic polymorphisms in drug-metabolizing enzymes. Studies have shown that individuals with different CYP2D6 genotypes exhibit varying clearance rates and bioavailability for both Carvedilol and its metabolites, including ODCG. For instance, intermediate metabolizers (IM) demonstrate higher area under the curve (AUC) values for ODCG compared to extensive metabolizers (EM), indicating altered metabolism based on genetic factors .
Comparative Analysis with Other Metabolites
Metabolite | Mechanism | Potency |
---|---|---|
O-Desmethyl Carvedilol (ODMC) | Beta-blockade without glucuronidation | Moderate |
4-Hydroxyphenyl Carvedilol (4OHC) | Active metabolite contributing to beta-blockade | Higher than ODCG |
5-Hydroxyphenyl Carvedilol (5OHC) | Less significant in terms of activity | Low |
This table illustrates how ODCG compares with other metabolites in terms of mechanism and potency. Notably, while ODCG retains some activity, it is less potent than 4OHC, which is known to contribute significantly to the overall pharmacological effects of Carvedilol.
Clinical Implications
A study involving patients with Type 2 Diabetes Mellitus (T2DM) highlighted that the pharmacokinetics of Carvedilol and its metabolites differ significantly between healthy individuals and those with metabolic disorders. The findings indicated that T2DM patients exhibited altered clearance rates for both ODMC and ODCG, suggesting that metabolic conditions can influence drug efficacy and safety profiles .
Drug Interaction Studies
Research has shown that co-administration of drugs such as glibenclamide can affect the metabolism of Carvedilol and its metabolites. The interaction results in significant changes in the pharmacokinetic parameters of ODCG, emphasizing the need for careful monitoring when prescribing these medications concurrently .
Enzyme Involvement
The formation of ODCG primarily involves:
- CYP2D6 : Major enzyme responsible for the metabolism of Carvedilol to ODMC, which is then glucuronidated.
- UGT2B7 and UGT2B4 : These UDP-glucuronosyltransferases are crucial for the glucuronidation process, impacting the bioavailability and elimination of ODCG from the body .
Antioxidant Properties
Recent studies have also explored the antioxidant capabilities of ODCG compared to its parent compound. Research suggests that while both Carvedilol and its metabolites exhibit free radical scavenging activity, further investigations are required to quantify these effects accurately .
属性
CAS 编号 |
142227-50-7 |
---|---|
分子式 |
C29H32N2O10 |
分子量 |
568.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H32N2O10/c32-16(15-39-22-11-5-8-19-23(22)17-6-1-2-7-18(17)31-19)14-30-12-13-38-20-9-3-4-10-21(20)40-29-26(35)24(33)25(34)27(41-29)28(36)37/h1-11,16,24-27,29-35H,12-15H2,(H,36,37)/t16?,24-,25-,26+,27-,29+/m0/s1 |
InChI 键 |
FOAUGBVKSVDCOW-YOQQQZIXSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
同义词 |
2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenyl β-D-Glucopyranosiduronic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。